

Chemical and physical properties of crystalline Phenylacetic acid

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Compound of Interest

Compound Name: Phenylacetic acid

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An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline Phenylacetic Acid

Introduction

Phenylacetic acid (PAA), also known as α -toluic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It exists as a white, glossy crystalline solid with a characteristic honey-like odor. In addition to its use in fragrances and as a precursor in the synthesis of various organic compounds, PAA is also a known auxin, a class of plant hormones, and has been studied for its role in biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of crystalline **phenylacetic acid**, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

The chemical behavior of **phenylacetic acid** is primarily determined by its carboxylic acid group, which allows it to undergo reactions such as esterification and amide formation. The adjacent phenyl group influences its acidity and provides a site for aromatic substitution reactions.

Table 1: General Chemical Properties of **Phenylacetic Acid**

Property	Value
Chemical Formula	C ₈ H ₈ O ₂
Molecular Weight	136.15 g/mol
pKa (in water at 25°C)	4.31
Acidity	Weakly acidic
Common Reactions	Esterification, amide formation, reduction of the carboxylic acid, electrophilic aromatic substitution

Physical Properties

The physical characteristics of crystalline PAA are critical for its handling, storage, and formulation in various applications.

Table 2: Physical Properties of Crystalline **Phenylacetic Acid**

Property	Value
Appearance	White, glossy, crystalline solid
Odor	Honey-like, floral
Melting Point	76-78 °C
Boiling Point	265.5 °C
Solubility in Water	1.66 g/100 mL at 20 °C
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, and acetone
Density	1.081 g/cm ³ at 25 °C
Vapor Pressure	0.002 mmHg at 25 °C

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of **phenylacetic acid**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which crystalline **phenylacetic acid** transitions from a solid to a liquid.

Methodology:

- **Sample Preparation:** A small quantity of dry, crystalline **phenylacetic acid** is finely powdered using a mortar and pestle.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed into a calibrated melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **phenylacetic acid** in water at a specific temperature.

Methodology:

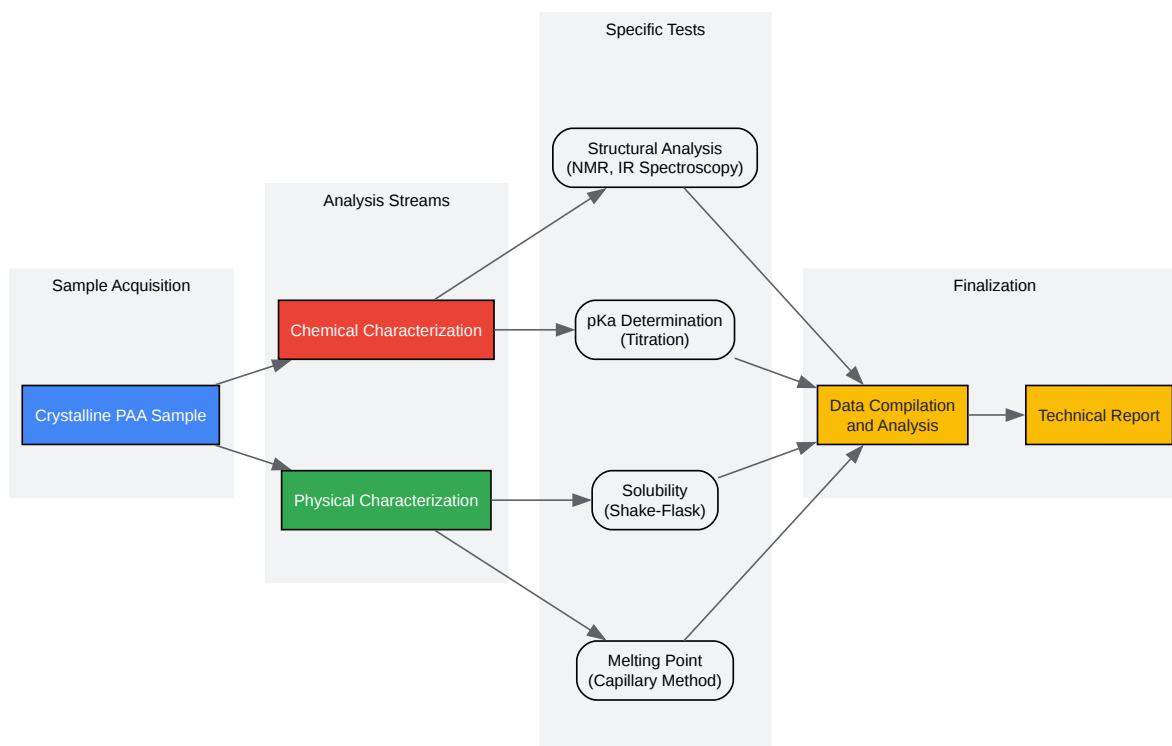
- **System Preparation:** An excess amount of crystalline **phenylacetic acid** is added to a known volume of deionized water in a sealed, airtight flask.

- **Equilibration:** The flask is placed in a constant-temperature water bath or shaker (e.g., at 20 °C) and agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.
- **Sampling and Filtration:** A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.
- **Analysis:** The concentration of **phenylacetic acid** in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

Visualized Workflows and Relationships

Experimental Workflow for PAA Characterization

This diagram outlines a standard workflow for the comprehensive physicochemical characterization of a crystalline **phenylacetic acid** sample.

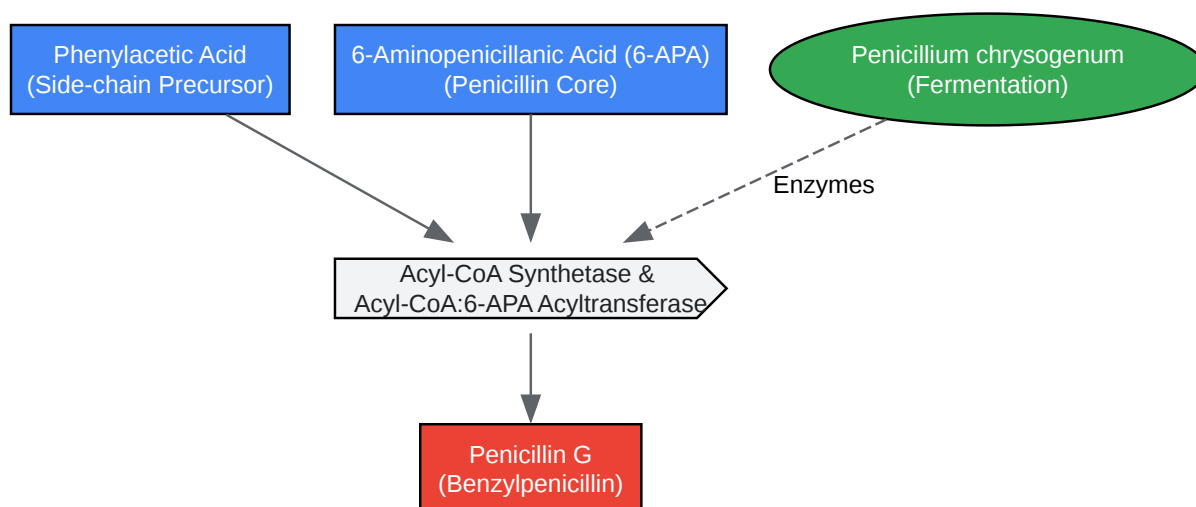


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Physicochemical Characterization Workflow for PAA

Phenylacetic Acid as a Precursor in Penicillin G Synthesis

Phenylacetic acid is a critical precursor in the industrial biosynthesis of Penicillin G, a widely used antibiotic. This diagram illustrates this key relationship.



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